molecular formula C12H14N2O4 B14659086 piperidin-1-yl 4-nitrobenzoate CAS No. 38860-52-5

piperidin-1-yl 4-nitrobenzoate

Cat. No.: B14659086
CAS No.: 38860-52-5
M. Wt: 250.25 g/mol
InChI Key: PFGDWHVIRPJPAW-UHFFFAOYSA-N
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Description

Piperidin-1-yl 4-nitrobenzoate is a chemical compound that features a piperidine ring attached to a 4-nitrobenzoate moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while the 4-nitrobenzoate group consists of a benzene ring substituted with a nitro group at the para position and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-1-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with piperidine. One common method is to react 4-nitrobenzoic acid with piperidine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent.

Major Products:

    Reduction: Piperidin-1-yl 4-aminobenzoate.

    Substitution: 4-nitrobenzoic acid and piperidine.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Piperidin-1-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: this compound derivatives may exhibit pharmacological properties, making them potential candidates for drug development.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of piperidin-1-yl 4-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting enzyme activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Piperidin-1-yl 4-nitrobenzoate can be compared with other piperidine derivatives, such as:

    Piperidin-4-yl benzoate: Lacks the nitro group, making it less reactive in redox reactions.

    Piperidin-1-yl 4-aminobenzoate: Contains an amino group instead of a nitro group, altering its chemical reactivity and biological activity.

    N-(piperidin-4-yl) benzamide: Features an amide linkage instead of an ester, affecting its stability and reactivity.

The presence of the nitro group in this compound makes it unique, as it can participate in specific redox reactions and exhibit distinct biological activities compared to its analogs .

Properties

CAS No.

38860-52-5

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

piperidin-1-yl 4-nitrobenzoate

InChI

InChI=1S/C12H14N2O4/c15-12(18-13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2

InChI Key

PFGDWHVIRPJPAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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